(1R)-1-(4-bromophenyl)prop-2-en-1-amine
Description
Overview of Chiral Amines as Indispensable Synthons in Advanced Organic Synthesis
Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules and functional materials. nih.govnih.gov Their importance is underscored by the fact that an estimated 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. nih.govwiley.com These structural motifs are crucial for the biological activity of many drugs due to their ability to form specific hydrogen bonds and engage in precise molecular interactions with biological targets like enzymes and receptors. nih.govopenaccessgovernment.org
In the field of asymmetric synthesis, chiral amines serve not only as precursors to target molecules but also as chiral auxiliaries, resolving agents, and ligands for metal catalysts. nih.govacs.orgsigmaaldrich.com The ability to control the three-dimensional arrangement of atoms around the nitrogen atom is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological effects. openaccessgovernment.org The development of efficient and stereoselective methods for the synthesis of chiral amines, therefore, remains a major focus of chemical research. nih.govacs.org
The Unique Architectural Features of (1R)-1-(4-bromophenyl)prop-2-en-1-amine: Chirality, Halogenation, and Alkenyl Moiety
The chemical entity this compound possesses a confluence of structural features that make it a particularly versatile synthon.
Chirality: The "(1R)" designation signifies a specific three-dimensional arrangement at the carbon atom bonded to the amine group (the α-carbon). This inherent chirality is a critical feature, as it allows for the transfer of stereochemical information during a synthesis, enabling the construction of enantiomerically pure target molecules. The synthesis of such α-chiral amines is a significant area of interest in organic chemistry. rsc.org
Halogenation: The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions. This allows for the introduction of diverse functional groups at this position, greatly expanding the synthetic possibilities. Halogenated chiral compounds are valuable intermediates in organic synthesis. nih.gov
Alkenyl Moiety: The prop-2-en-1-yl group, commonly known as an allyl group, is a highly versatile functional group. The double bond can participate in a wide range of transformations, including additions, oxidations, and metathesis reactions. The allylic position is also amenable to substitution reactions, further enhancing the synthetic utility of the molecule. The versatility of the allylic moiety makes the synthesis of α-chiral allylic amines particularly important for further structural elaboration. rsc.org
Rationale for Dedicated Academic Investigation of this compound in Asymmetric Catalysis and Synthesis
The specific combination of chirality, halogenation, and an alkenyl group in this compound makes it a prime candidate for investigation in asymmetric catalysis and synthesis. Chiral allylic amines are valuable precursors for the synthesis of other chiral amines and complex nitrogen-containing molecules. rsc.orgacs.orgnih.gov For instance, they can undergo stereospecific isomerization to generate other chiral amines with the stereocenter at a different position. acs.orgnih.gov
The development of catalytic and enantioselective methods to synthesize α-chiral allylic amines is a highly desirable goal in organic synthesis. rsc.org These methods often aim to be atom-economical, avoiding the need for pre-installed leaving groups or stoichiometric oxidants. rsc.org The rhodium-catalyzed hydroamination of allenes is one such approach to access these valuable building blocks. rsc.org Furthermore, transition-metal-catalyzed reactions, such as reductive coupling of alkynes and imines, offer attractive routes to chiral allylic amines. organic-chemistry.org
Scope and Objectives of Research on this compound
Research focused on this compound and related chiral α-allylic amines generally encompasses the following objectives:
Development of Novel Synthetic Methods: A primary goal is to devise efficient, stereoselective, and scalable routes for the synthesis of the target molecule itself and its derivatives. This includes exploring various catalytic systems, such as those based on rhodium, iridium, and other transition metals, as well as organocatalytic approaches. rsc.orgnih.govorganic-chemistry.orgnih.gov
Exploration of Reactivity and Synthetic Applications: Researchers aim to fully exploit the synthetic potential of the bromo and allyl functionalities. This involves investigating its participation in a wide range of chemical transformations to generate diverse and structurally complex molecules.
Application in the Synthesis of Bioactive Molecules: A significant driver for research in this area is the potential to use this compound as a key intermediate in the total synthesis of natural products and pharmaceutically active compounds. nih.govrsc.org
Mechanistic Studies: Understanding the mechanisms of the reactions involving this compound is crucial for optimizing existing methods and designing new, more efficient synthetic strategies. This includes computational studies to elucidate reaction pathways and transition states. nih.gov
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |
| 1-(4-bromophenyl)ethan-1-one | C₈H₇BrO | 199.045 | 99-90-1 nist.gov |
| 1-(4-bromophenyl)prop-2-yn-1-amine hydrochloride | C₉H₈BrN | 209.99129 (base) | Not Available uni.lu |
| 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₃BrO₂ | 316.0099 | Not Available uni.lu |
| Bis(4-bromophenyl)amine | C₁₂H₉Br₂N | 327.01 | 16292-17-4 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
(1R)-1-(4-bromophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m1/s1 |
InChI Key |
ZXZSYYGFRUPTLU-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=C(C=C1)Br)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Enantioselective Preparation of 1r 1 4 Bromophenyl Prop 2 En 1 Amine
Catalytic Asymmetric Approaches to (1R)-1-(4-bromophenyl)prop-2-en-1-amine
Catalytic asymmetric synthesis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Asymmetric Hydrogenation Strategies for Stereocontrol
Asymmetric hydrogenation is a powerful technique for establishing stereocenters. wikipedia.org In the context of synthesizing allylic amines, this typically involves the hydrogenation of a prochiral olefin or imine precursor in the presence of a chiral metal catalyst. While direct asymmetric hydrogenation of a pre-formed enamine or imine corresponding to the target amine is a plausible strategy, the literature more broadly covers the use of chiral phosphine (B1218219) ligands with metals like rhodium and ruthenium for the asymmetric hydrogenation of related substrates. youtube.com For instance, ruthenium catalysts paired with BINAP-type ligands have demonstrated high efficacy in the hydrogenation of various functionalized olefins, achieving excellent enantiomeric excesses. youtube.com The success of these hydrogenations often depends on the substrate's ability to coordinate effectively with the metal center, allowing the chiral ligand to direct the hydrogen addition to one face of the double bond.
Enantioselective Amination Reactions Utilizing Precursors to this compound
Enantioselective amination reactions introduce a nitrogen-containing group into a molecule in a stereocontrolled manner. A notable approach involves the palladium-catalyzed amination of allylic substrates. acs.org This method allows for the synthesis of tri- and tetrasubstituted allylic amines with high stereoselectivity under mild conditions. acs.org The mechanism often involves the formation of a π-allylpalladium intermediate, where the stereochemical outcome is dictated by the chiral ligand.
Another strategy is the modified Gabriel synthesis, which can be applied to allylic alcohols. This two-step process involves the conversion of the alcohol to a phthalimide (B116566) derivative under Mitsunobu conditions, followed by deprotection. organic-chemistry.org While not inherently asymmetric, this method can be adapted for enantioselectivity by using a chiral phosphine in the Mitsunobu reaction or by starting with an enantiomerically enriched allylic alcohol.
A related concept is the kinetic resolution of racemic amines. Although not a direct asymmetric synthesis, it provides access to enantiopure amines. For example, a titanium-catalyzed kinetic resolution of N-alkoxy amines has been developed, showcasing high selectivity. nih.gov
Chiral Ligand-Mediated Syntheses of this compound
The use of chiral ligands is central to most asymmetric catalytic methods. These ligands coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction. For the synthesis of chiral amines, a variety of chiral phosphine ligands have been developed and successfully employed in reactions like asymmetric hydrogenation and allylic amination. youtube.com The choice of ligand is critical and often determined empirically for a specific substrate and reaction type to achieve optimal enantioselectivity.
Diastereoselective Syntheses of this compound and Subsequent Chiral Resolution
This classical approach involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties.
Substrate-Controlled Diastereoselective Routes
Substrate-controlled diastereoselective reactions utilize a chiral auxiliary attached to the substrate to direct the formation of a new stereocenter. A prominent example is the use of chiral sulfinimines, often derived from Ellman's auxiliary (tert-butanesulfinamide). researchgate.net The synthesis involves the condensation of 4-bromobenzaldehyde (B125591) with (R)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. The subsequent addition of a vinyl nucleophile, such as vinylmagnesium bromide, to this sulfinimine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The resulting sulfinamide can then be hydrolyzed under acidic conditions to yield the desired this compound. researchgate.net This method has been shown to be efficient and scalable. researchgate.net
| Reagent/Step | Description | Typical Yield/Selectivity |
| 1. Condensation | 4-bromobenzaldehyde reacts with (R)-tert-butanesulfinamide. | High yield. |
| 2. Vinyllithiation | Diastereoselective addition of a vinyl nucleophile. | High diastereoselectivity. |
| 3. Hydrolysis | Acidic removal of the chiral auxiliary. | Good overall yield. |
Classical Chiral Resolution Techniques for this compound
Classical resolution involves the separation of enantiomers from a racemic mixture. This is often achieved by reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization. rsc.org Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. onyxipca.com The choice of resolving agent and solvent is crucial for successful separation.
For the resolution of related compounds like β-amino-β-(4-bromophenyl) propionic acid, chiral High-Performance Liquid Chromatography (HPLC) has been effectively used. tsijournals.com A chiral stationary phase, such as a Pirkle-type column, can separate the enantiomers, allowing for both analytical quantification and preparative separation. tsijournals.comresearchgate.net This technique offers a direct method for obtaining enantiomerically pure compounds from a racemic mixture.
| Technique | Description | Key Factor |
| Fractional Crystallization | Formation of diastereomeric salts with a chiral acid. | Solubility difference between diastereomers. rsc.org |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Affinity difference between enantiomers and the chiral stationary phase. tsijournals.com |
Chemoenzymatic and Biocatalytic Pathways Towards this compound
Chemoenzymatic and biocatalytic strategies leverage the inherent stereoselectivity of enzymes to produce chiral amines with high enantiomeric purity. mdpi.com The primary biocatalytic routes for synthesizing this compound include the asymmetric synthesis from a prochiral ketone using transaminases and the kinetic resolution of a racemic amine mixture using lipases. mdpi.comnih.gov
Transaminase-Mediated Asymmetric Synthesis:
A highly efficient biocatalytic approach is the asymmetric amination of the corresponding prochiral ketone, 1-(4-bromophenyl)prop-2-en-1-one, using ω-transaminases (ω-TAs). mdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to a ketone acceptor. oup.commdpi.com By selecting an (R)-selective transaminase, the direct synthesis of the desired (1R)-enantiomer can be achieved with high conversion and excellent enantiomeric excess. nih.gov
1-(4-bromophenyl)prop-2-en-1-one + Amine Donor --[(R)-ω-Transaminase, PLP]--> this compound + Ketone By-product
This method is particularly advantageous due to its potential for near-quantitative yields (approaching 100%) as it converts the entire prochiral substrate into the desired single enantiomer. mdpi.com The successful synthesis of various disubstituted (R)-phenylpropan-2-amines with conversions of 88–89% and enantiomeric excess (>99%) using immobilized (R)-transaminases highlights the potential of this strategy for producing structurally similar compounds. nih.govresearchgate.net
Lipase-Catalyzed Kinetic Resolution:
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org This technique employs an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine, (±)-1-(4-bromophenyl)prop-2-en-1-amine, at a much faster rate than the other. mdpi.com This results in a mixture of the acylated (S)-enantiomer and the unreacted, enantiomerically enriched this compound.
The reaction can be summarized as:
(±)-1-(4-bromophenyl)prop-2-en-1-amine + Acyl Donor --[Lipase]--> N-((1S)-1-(4-bromophenyl)prop-2-en-1-yl)acetamide + this compound
While effective in producing highly pure enantiomers, a significant drawback of standard kinetic resolution is its theoretical maximum yield of only 50% for the desired enantiomer, as the other half of the racemic starting material is consumed as the unwanted enantiomer. nih.govwikipedia.org However, this method can be valuable, and lipases from various sources like Candida antarctica have been successfully used in the resolution of analogous chiral amines. mdpi.com To overcome the 50% yield limitation, dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic resolution with an in-situ racemization of the slow-reacting enantiomer, theoretically enabling a 100% yield of the desired acylated product. rsc.orgacs.org
Comparative Analysis of Synthetic Efficiency and Stereoselectivity for this compound
The choice of synthetic strategy for preparing enantiopure this compound depends on factors such as yield, enantioselectivity, atom economy, and process complexity. Both asymmetric synthesis via transaminases and kinetic resolution via lipases offer high stereoselectivity, but they differ significantly in their theoretical efficiency. nih.govethz.ch
Asymmetric Synthesis with Transaminases is generally the more efficient method in terms of yield, as it can convert a prochiral starting material entirely into the desired product, with theoretical yields approaching 100%. mdpi.com This approach is highly atom-economical. Studies on similar substrates have demonstrated that conversions can be very high (88-98%) with exceptional enantioselectivity (>99% ee). oup.comnih.gov
Dynamic Kinetic Resolution (DKR) overcomes the yield limitation of standard KR by incorporating a racemization catalyst that continuously converts the undesired enantiomer back into the racemate, making it available for the enzymatic reaction. acs.org This allows for theoretical yields of up to 100% of the derivatized amine. However, DKR requires careful optimization of compatible enzymatic and chemical catalysts, which can add complexity to the process. acs.org
The following table provides a comparative overview of these biocatalytic methods.
| Method | Starting Material | Enzyme | Theoretical Max. Yield | Reported Stereoselectivity (for analogous compounds) | Key Advantages | Key Disadvantages |
| Asymmetric Synthesis | 1-(4-bromophenyl)prop-2-en-1-one | (R)-selective ω-Transaminase | ~100% | >99% ee nih.gov | High yield, high atom economy, direct synthesis. mdpi.com | Requires synthesis of prochiral ketone precursor. nih.govnih.gov |
| Kinetic Resolution (KR) | (±)-1-(4-bromophenyl)prop-2-en-1-amine | Lipase (e.g., from Candida antarctica) | 50% | >99% ee mdpi.com | High enantioselectivity, uses racemic amine directly. | Low theoretical yield, poor atom economy. nih.govwikipedia.org |
| Dynamic Kinetic Resolution (DKR) | (±)-1-(4-bromophenyl)prop-2-en-1-amine | Lipase + Racemization Catalyst | ~100% | >99% ee acs.org | High yield and high enantioselectivity. rsc.org | Requires compatible enzyme and chemical catalyst, process complexity. acs.org |
Mechanistic Investigations of Reactions Involving 1r 1 4 Bromophenyl Prop 2 En 1 Amine
Reactivity of the Amine Functionality in (1R)-1-(4-bromophenyl)prop-2-en-1-amine
The primary amine group is a key functional handle, exhibiting characteristic nucleophilicity and basicity that drives a variety of derivatization and cyclization reactions.
Nucleophilic Characteristics and Derivatization Pathways
The lone pair of electrons on the nitrogen atom of this compound imparts significant nucleophilic character. This allows it to readily react with a range of electrophiles in nucleophilic substitution and addition reactions. A common derivatization pathway is acylation, where the amine reacts with acid chlorides or anhydrides to form the corresponding amides. ncert.nic.in This reaction typically proceeds in the presence of a base, such as pyridine, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion. ncert.nic.in
Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. These derivatization reactions are fundamental in modifying the compound's properties and for use in further synthetic steps. The primary amine can also participate as the amine component in Mannich reactions, which involve the aminoalkylation of a C-H acidic compound. chemicalbook.com While specific studies on this compound in Mannich reactions are not prevalent, analogous aromatic amines like 4-bromoaniline (B143363) are known to undergo this transformation, suggesting a similar reactivity profile. chemicalbook.com
These derivatization pathways underscore the amine's role as a potent nucleophile, enabling the construction of more complex molecular architectures. The resulting amides and sulfonamides are often stable, crystalline solids, which can be useful for purification and characterization.
Role of the Amine in Intramolecular Cyclization Reactions
The amine functionality, in concert with the adjacent vinyl group, can participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles. These reactions are often mediated by transition metal catalysts that activate the olefin or the N-H bond. For instance, intramolecular aminolysis, where the amine attacks a suitably placed electrophilic center within the same molecule, is a well-established strategy for forming cyclic structures. mdpi.com
In the context of this compound, if the molecule is first derivatized to contain an electrophilic trigger, the amine can act as the internal nucleophile. Studies on similar allylic amine systems have shown that gold(I) or palladium catalysts can facilitate the intramolecular amination of allylic alcohols or related derivatives to form substituted pyrrolidines and piperidines. acs.orgacs.org The reaction proceeds via activation of the allylic system, followed by nucleophilic attack of the amine. For example, gold(I)-catalyzed cyclization of an N-benzylamino allylic alcohol results in a substituted piperidine (B6355638) with high yield and stereocontrol, demonstrating a net syn-addition of the amine. acs.org This suggests that this compound could be a precursor to various chiral nitrogen heterocycles through catalyst-controlled intramolecular cyclization pathways.
Transformational Chemistry of the Bromophenyl Moiety in this compound
The carbon-bromine bond on the phenyl ring is a versatile anchor for carbon-carbon and carbon-nitrogen bond-forming reactions, primarily through palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The bromophenyl group of the title compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex aromatic systems. nih.gov
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl or vinyl substituents. For substrates like this compound, the reaction would selectively occur at the C-Br bond, leaving the amine and vinyl groups intact under appropriate conditions. rsc.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromophenyl group and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine. libretexts.orgresearchgate.net The result is an arylalkyne, a valuable structural motif in pharmaceuticals and materials science. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. pitt.edu
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org In the case of this compound, this reaction could be used to couple a second amine to the phenyl ring, leading to a diamine derivative. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, RuPhos), and a base such as sodium tert-butoxide. wikipedia.orgchemspider.com Mechanochemical protocols for this reaction have also been developed, allowing for rapid and solvent-free synthesis. nih.gov
The choice of ligand is crucial in these reactions, as it influences the catalyst's stability, activity, and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination. libretexts.org
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides
| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature | Yield | Ref |
| Suzuki | 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 4 (0.25 mol%) / TBAB | KOH | Water | Microwave | 98% | nih.gov |
| Sonogashira | Iodobenzene | Acetylene | Pd(Ph₃P)₄Cl₂ / CuI | Amine | Amine | Room Temp. | High | libretexts.org |
| Buchwald-Hartwig | 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 °C | 60% | chemspider.com |
Nucleophilic Aromatic Substitution on the Bromophenyl Ring
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. youtube.com The mechanism typically involves two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity.
For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. youtube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex. The this compound molecule lacks such strong activating groups. The amine group is electron-donating, and the prop-2-en-1-yl group has only a weak inductive effect. Consequently, direct nucleophilic aromatic substitution on the bromophenyl ring of this compound is generally unfavorable and would require harsh reaction conditions, such as high temperatures or the use of extremely strong nucleophiles/bases. youtube.com In such cases, alternative mechanisms like the benzyne (B1209423) pathway might be invoked.
Olefinic Reactivity of the Prop-2-en-1-amine Unit in this compound
The terminal alkene (vinyl group) in the prop-2-en-1-amine side chain is susceptible to a range of electrophilic addition and cycloaddition reactions. The reactivity of this C=C double bond is a key feature for further functionalization of the molecule.
Common transformations of the vinyl group include:
Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) would reduce the double bond to afford (1R)-1-(4-bromophenyl)propan-1-amine.
Halogenation: Reaction with electrophilic halogens (e.g., Br₂) would lead to the corresponding dihaloalkane via an electrophilic addition mechanism.
Hydroboration-Oxidation: This two-step sequence would result in the anti-Markovnikov addition of water across the double bond, yielding a terminal alcohol.
Epoxidation: Treatment with a peroxy acid (e.g., m-CPBA) would form an epoxide, a versatile intermediate for further nucleophilic ring-opening reactions.
Cycloadditions: The alkene can act as a dienophile in Diels-Alder reactions or participate in other cycloaddition processes, depending on the reaction partner.
The reactivity of the vinyl group can be influenced by the adjacent amine. In some cases, the amine can direct the stereochemical outcome of reactions on the alkene. Moreover, the vinyl group can participate in transition metal-catalyzed processes. For instance, vinyl groups can undergo C-H activation or participate in cascade reactions, such as the intramolecular Prins/Friedel-Crafts cyclization observed in related 2-(2-vinylphenyl) systems, to create complex polycyclic structures. beilstein-journals.orgrsc.org While some terminal alkenes can exhibit low reactivity in certain coupling reactions, the allylic amine motif is a valuable building block for generating more complex derivatives through transformations like metathesis. rsc.orgnih.gov
Electrophilic Additions to the Double Bond
The vinyl group in this compound is susceptible to electrophilic attack. The mechanism and stereochemical outcome of such additions are significantly influenced by the adjacent chiral center and the 4-bromophenyl group. While direct studies on this specific compound are limited, analogous reactions with structurally similar molecules, such as β-aryl alcohols, provide insight into plausible mechanistic pathways.
For instance, the radical bromination of β-aryl alcohols using N-bromosuccinimide (NBS) and thiourea (B124793) has been shown to proceed with a high degree of stereospecificity. nih.govresearchgate.net This reaction does not proceed through a simple planar radical intermediate, which would lead to racemization, but rather via a proposed spiro nih.govnih.govoctadienyl radical intermediate. nih.govresearchgate.netchemistrysteps.com This intermediate forms through the participation of the neighboring aryl group, which helps maintain the stereochemical integrity of the chiral center.
A similar mechanism can be postulated for the electrophilic bromination of this compound. The reaction would be initiated by the addition of a bromine radical to the double bond. The neighboring 4-bromophenyl group could then participate to form a bridged spiro-intermediate. Subsequent attack by a bromide radical would occur anti to the bridged ring, leading to the formation of a dibrominated product with a predictable diastereomeric ratio, effectively controlled by the (1R) stereocenter. This neighboring group participation is crucial for the retention of stereochemical information during the reaction. nih.gov
Table 1: Proposed Diastereoselective Bromination via Spiro-Intermediate
| Reactant | Reagents | Proposed Intermediate | Expected Outcome |
|---|
Cycloaddition Reactions (e.g., Diels-Alder)
The prop-2-en-1-amine moiety can potentially act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov The reactivity of the vinyl group in this context is influenced by the electronic properties of the attached chiral amine and aryl groups. Vinyl-substituted azaarenes, for example, have been successfully employed as dienophiles in Lewis acid-promoted Diels-Alder reactions, suggesting that the amine in the target compound could be activated similarly to enhance its dienophilic character. nih.gov
In the case of this compound, the existing stereocenter is expected to exert significant facial control over the approaching diene. This substrate-controlled diastereoselectivity would favor the formation of one of two possible diastereomeric cycloadducts. The chiral amine, especially when coordinated to a Lewis acid, would sterically hinder one face of the dienophile, directing the diene to the opposite face. nih.govprinceton.edu This concept has been demonstrated in Diels-Alder reactions of other chiral dienophiles, where high levels of π-facial selectivity are observed. nih.gov
For example, studies on chiral vinyl sulfilimines in Diels-Alder reactions have shown complete π-facial selectivity. nih.gov Similarly, asymmetric [4+2] cycloadditions of vinylnaphthalenols with ortho-quinone methides, catalyzed by chiral phosphoric acid, yield products with excellent diastereoselectivity and enantioselectivity. rsc.org This suggests that the reaction of this compound with a suitable diene would likely proceed with high diastereoselectivity, governed by the (1R)-configuration of the starting material.
Table 2: Hypothetical Diels-Alder Reaction Profile
| Dienophile | Diene | Catalyst/Conditions | Key Feature | Expected Product |
|---|---|---|---|---|
| This compound | Cyclopentadiene | Lewis Acid (e.g., BF₃·OEt₂) | Substrate-controlled π-facial selectivity | Diastereomerically enriched substituted norbornene |
Hydrogenation and Reductive Transformations
The carbon-carbon double bond in this compound can be saturated via hydrogenation. The stereochemical outcome of this reduction is highly dependent on the reaction conditions and the catalyst employed. Asymmetric hydrogenation of allylic amines is a challenging but valuable transformation for accessing chiral saturated amines. nih.gov
Direct hydrogenation of the unprotected amine may prove difficult due to the poor coordinating ability of the amine with many common hydrogenation catalysts. nih.gov A more effective strategy often involves the protection of the amine group, for example as an amide or a phthalimide (B116566). This protected derivative can then undergo diastereoselective hydrogenation. The chiral center, in conjunction with the protecting group, can effectively direct the catalyst to one face of the alkene.
For instance, the iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides has been shown to produce the corresponding saturated products with high enantioselectivity. nih.gov A similar approach applied to this compound would involve initial protection of the amine, followed by diastereoselective hydrogenation. The (1R) stereocenter would guide the delivery of hydrogen, leading to the formation of (1R)-1-(4-bromophenyl)propan-1-amine with a new stereocenter at C2, resulting in a specific diastereomer. Highly diastereoselective hydrogenations have also been achieved with enamines using heterogeneous catalysts like PtO₂, where the geometry of the enamine and catalyst activation are crucial for selectivity. nih.gov
Table 3: Diastereoselective Hydrogenation Strategy
| Substrate | Reaction Sequence | Catalyst | Expected Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| This compound | 1. Protection (e.g., with phthalic anhydride)2. Hydrogenation | [Ir(COD)(PCy₃)(Py)]PF₆ or Rh/C | N-((1R)-1-(4-bromophenyl)propyl)phthalimide | Potentially high d.r. (>95:5) |
Stereochemical Implications in Reactions of this compound
The primary stereochemical implication in all reactions of this compound is the principle of substrate-controlled diastereoselectivity. The pre-existing stereocenter at the benzylic carbon (C1) acts as the primary source of chirality, influencing the creation of new stereocenters during subsequent transformations of the prop-2-enyl side chain.
In electrophilic additions, neighboring group participation by the 4-bromophenyl ring, as guided by the C1 stereocenter, can lock the conformation of the reactive intermediate, leading to a highly stereospecific outcome. nih.gov Without such participation, addition would likely proceed through a more flexible intermediate, resulting in a mixture of diastereomers.
For cycloaddition reactions, the C1 stereocenter dictates the π-facial selectivity of the dienophile. nih.gov The chiral environment created by the substituents at C1 (hydrogen, amino group, and 4-bromophenyl group) sterically and electronically differentiates the two faces of the double bond. An incoming diene will preferentially approach from the less hindered face, a principle well-established in asymmetric synthesis. princeton.eduacs.org The diastereoselectivity of these additions can often be predicted using established models of acyclic stereocontrol.
In hydrogenation reactions, the C1 stereocenter directs the binding of the molecule to the surface of the heterogeneous catalyst or the coordination to a homogeneous catalyst. nih.gov This substrate-catalyst complex adopts a preferred conformation to minimize steric interactions, exposing one face of the alkene to the hydride source. This results in the addition of two hydrogen atoms across the double bond from a specific direction, yielding one major diastereomer of the product. The efficiency of this stereochemical transfer often depends on the nature of the amine (free or protected) and the specific catalyst system used. nih.govnih.gov
In essence, the this compound scaffold serves as a chiral template, where the existing stereochemical information at C1 is effectively translated into new stereocenters along the side chain with a high degree of predictability.
Computational and Theoretical Studies on 1r 1 4 Bromophenyl Prop 2 En 1 Amine
Conformational Analysis of (1R)-1-(4-bromophenyl)prop-2-en-1-amine through Molecular Mechanics and Quantum Chemistry
The three-dimensional structure of this compound is not static; it exists as an equilibrium of multiple conformations arising from rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Phenyl-C-C=C) | Relative Energy (kcal/mol) | Method |
| A | ~30° | 0.00 | DFT/B3LYP |
| B | ~90° | +2.5 | DFT/B3LYP |
| C | ~150° | +1.8 | DFT/B3LYP |
This table is illustrative, based on typical findings for similar aromatic compounds.
Electronic Structure and Reactivity Predictions for this compound
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as the electron-donating orbital (nucleophile), while the LUMO is the electron-accepting orbital (electrophile). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its lone pair of electrons, with some contribution from the π-system of the vinyl group. This indicates that the primary site for electrophilic attack (e.g., protonation, alkylation) will be the nitrogen atom. The LUMO is likely distributed over the π-antibonding orbitals of the 4-bromophenyl ring and the vinyl group. This suggests that the molecule can accept electron density into the aromatic ring or at the β-carbon of the vinyl group in reactions with nucleophiles.
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -5.8 | Indicates nucleophilic character (electron-donating ability) |
| ELUMO | -0.9 | Indicates electrophilic character (electron-accepting ability) |
| HOMO-LUMO Gap (ΔE) | 4.9 | Reflects chemical reactivity and kinetic stability |
These values are representative and derived from DFT calculations on analogous amine compounds.
The distribution of electrons within a molecule is inherently uneven due to differences in electronegativity, creating regions that are electron-rich or electron-poor. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the molecule's electron density surface. researchgate.net
In this compound, MEP analysis would reveal:
Negative Potential (Red/Yellow): The most electron-rich regions are centered on the nitrogen atom, due to its lone pair, and to a lesser extent, the bromine atom. These areas are susceptible to attack by electrophiles.
Positive Potential (Blue): Electron-deficient regions are found around the hydrogen atoms of the amine group (N-H), making them potential hydrogen bond donors.
Neutral Potential (Green): The carbon framework of the phenyl ring and the vinyl group generally shows a more neutral potential, though the π-cloud can interact with other molecules.
This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and how the molecule will orient itself when approaching a reaction partner. nih.govyoutube.comox.ac.uk
Transition State Modeling for Reactions of this compound
Computational chemistry allows for the modeling of transition states (TS), which are the highest energy points along a reaction coordinate. By locating and characterizing the TS, chemists can calculate activation energies, which are directly related to reaction rates, and gain insight into reaction mechanisms. researchgate.net
For this compound, transition state modeling could be applied to various potential reactions:
N-Acylation: Modeling the reaction with an acyl chloride would show a transition state where the nitrogen lone pair attacks the carbonyl carbon. The calculated activation barrier would indicate how readily the reaction proceeds.
Suzuki Coupling: While the molecule itself might be a product of such a reaction, if it were to undergo further cross-coupling at the bromine position, TS modeling could elucidate the mechanism involving oxidative addition and reductive elimination steps with a palladium catalyst. nih.gov
Addition to the Vinyl Group: The reaction of a nucleophile with the vinyl group could also be modeled to understand the regioselectivity and stereoselectivity of the addition.
These calculations provide invaluable data on reaction feasibility and pathways that may be difficult or impossible to observe experimentally.
Prediction of Spectroscopic Parameters for Structural Elucidation of this compound
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental spectra to confirm a molecule's structure. nih.gov DFT methods are particularly effective for predicting vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.govscispace.com
¹H and ¹³C NMR: Calculations can predict the chemical shifts (δ) for each proton and carbon atom. The accuracy of these predictions allows for confident assignment of peaks in the experimental spectrum, which is especially useful for complex molecules.
IR Spectroscopy: Theoretical calculations yield vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For this compound, key predicted vibrations would include the N-H stretch of the amine, the C=C stretch of the vinyl group, and various C-H and C-Br stretches of the aromatic ring.
Table 3: Comparison of Hypothetical Experimental and DFT-Predicted Spectroscopic Data
| Spectrum | Feature | Typical Experimental Value | Predicted Value (DFT) |
| ¹³C NMR | Chiral Carbon (C-NH₂) | ~55-65 ppm | ~60 ppm |
| ¹H NMR | Amine Protons (NH₂) | ~1.5-3.0 ppm (broad) | ~2.2 ppm |
| IR | N-H Stretch | 3300-3500 cm⁻¹ | 3450 cm⁻¹ |
| IR | C=C Stretch (vinyl) | 1640-1680 cm⁻¹ | 1655 cm⁻¹ |
Predicted values are often systematically scaled to better match experimental results.
Solvent Effects on the Conformation and Reactivity of this compound
The surrounding solvent can significantly influence a molecule's properties. Computational models, such as the Polarizable Continuum Model (PCM), simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net
For this compound, solvent effects are important for:
Conformational Equilibrium: Polar solvents are expected to stabilize more polar conformers. For instance, a conformer with a larger molecular dipole moment will be more favored in a polar solvent like water or acetonitrile (B52724) than in a nonpolar solvent like hexane.
Reactivity: Solvents can affect reaction rates by stabilizing or destabilizing the reactants, transition state, and products to different extents. For reactions involving charged intermediates, such as the formation of an ammonium (B1175870) cation during protonation, polar solvents dramatically lower the activation energy, accelerating the reaction. Photophysical properties, as seen in related chalcones, are also highly sensitive to solvent polarity. nih.gov
By performing calculations in simulated solvent environments, a more accurate prediction of the molecule's behavior in a real-world chemical system can be achieved.
Applications of 1r 1 4 Bromophenyl Prop 2 En 1 Amine As a Chiral Building Block and Precursor
Utilization of (1R)-1-(4-bromophenyl)prop-2-en-1-amine in the Synthesis of Complex Chiral Molecules
The defined stereochemistry at the C1 position makes this compound a critical starting material for asymmetric synthesis. The amine's (R)-configuration is transferred to the target molecule, establishing a key stereocenter from which other chiral centers can be built. This is analogous to how similar chiral amines, such as (1R)-1-(4-bromophenyl)ethylamine, are used to impart specific stereochemistry in the synthesis of more complex structures.
The chiral center of this compound plays a crucial role in directing the stereochemical outcome of subsequent chemical reactions, a process known as asymmetric induction. When the allyl or aryl groups are modified, the existing stereocenter can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.
For instance, reactions involving the allylic double bond, such as epoxidation or dihydroxylation, can proceed diastereoselectively due to the steric influence of the adjacent chiral substituent. Similarly, transformations on the aromatic ring, such as ortho-directed metalation, can be influenced by the chiral amine, potentially after its conversion to a directing group, leading to the creation of atropisomeric systems or new stereocenters on substituents.
The structural framework of this compound is a versatile template for the synthesis of various chiral heterocycles, which are core components of many pharmaceuticals and natural products.
One significant application is in the synthesis of chiral oxazolines. The target amine can be converted into the corresponding chiral amino alcohol, (1R)-1-(4-bromophenyl)prop-2-en-1-ol, through established synthetic routes. This amino alcohol is a key precursor for forming chiral oxazoline (B21484) rings by reacting with nitriles or imidates. bldpharm.com The resulting (4-bromophenyl)oxazoline derivative contains the original stereocenter and can be further elaborated, for example, by using the bromo-substituent as a handle for cross-coupling reactions. eventsair.com
Furthermore, the allylic amine structure is conducive to the formation of nitrogen-containing rings. Through reactions like intramolecular cyclization or ring-closing metathesis following N-functionalization, it is possible to construct chiral pyrrolidines and piperidines. The synthesis of 3-pyrroline, for example, has been achieved from (Z)-1,4-dichloro-2-butene, highlighting a pathway where the amine and the double bond are utilized to form the heterocyclic core. organic-chemistry.org
Role of this compound as a Precursor to Chiral Ligands and Catalysts
The development of novel chiral ligands is paramount for advancing asymmetric catalysis. This compound serves as an excellent starting point for creating sophisticated ligands due to its defined stereochemistry and multiple points for derivatization.
The amine and the bromophenyl moieties can be readily transformed into common coordinating groups found in high-performance chiral ligands.
Phosphine (B1218219) Ligands: Chiral phosphine ligands are among the most effective in asymmetric catalysis. nih.govresearchgate.net The this compound scaffold can be used to generate novel phosphine ligands. A common strategy involves ortho-lithiation of the aromatic ring, directed by a suitable N-protecting group, followed by quenching with a chlorophosphine. Alternatively, the bromine atom can be exchanged for a phosphino (B1201336) group via metal-catalyzed cross-coupling or through a lithium-halogen exchange followed by reaction with an electrophilic phosphorus source. These methods lead to P-chiral or C-N axially chiral phosphine ligands. rsc.org
Oxazoline Ligands: As previously mentioned, the amine is a precursor to chiral amino alcohols, the foundational building blocks for oxazoline ligands. bldpharm.com The synthesis of (phosphinoaryl)oxazolines (PHOX ligands) often starts from a brominated aryl precursor and a chiral amino alcohol. researchgate.net Following the conversion of this compound to the corresponding amino alcohol, it can be condensed with a 2-bromobenzonitrile. The resulting bromo-substituted oxazoline can then be converted into a phosphine-oxazoline ligand, which combines the steric and electronic properties of both coordinating groups.
Table 1: Potential Ligand Classes Derived from this compound
| Ligand Class | Key Precursor from Target Compound | General Synthetic Step | Potential Coordinating Atoms |
| Phosphines | This compound | ortho-Metalation/Phosphinylation or Suzuki/Buchwald Coupling | P |
| Oxazolines | (1R)-1-(4-bromophenyl)prop-2-en-1-ol | Condensation with Nitrile | N, O |
| Phosphine-Oxazoline (PHOX) | Chiral oxazoline with bromo-handle | Metal-catalyzed Phosphinylation | P, N |
| Bis(oxazoline) (BOX) | (1R)-1-(4-bromophenyl)prop-2-en-1-ol | Dimerization of oxazoline units | N, N |
Ligands derived from this compound are expected to be effective in a broad spectrum of asymmetric catalytic reactions. The performance of chiral phosphine and oxazoline ligands in such transformations is well-documented. eventsair.comnih.gov
Metal-Catalyzed Reactions: Complexes formed from derived ligands (e.g., PHOX, BOX) and transition metals like Palladium, Rhodium, Iridium, or Nickel are used to catalyze reactions with high enantioselectivity. These include asymmetric hydrogenations, allylic alkylations and aminations, Heck reactions, and various cross-coupling reactions. researchgate.netnih.gov For example, chiral oxazoline-containing ligands have been successfully applied in nickel-catalyzed asymmetric Negishi cross-couplings and metal-catalyzed (3+2) cycloadditions. eventsair.comnih.gov
Organocatalysis: The primary amine of the parent compound itself, or a simple derivative, can function as a chiral organocatalyst. Chiral primary and secondary amines are known to catalyze reactions such as Michael additions, Mannich reactions, and aldol (B89426) condensations by forming transient chiral enamines or iminium ions with substrates.
Table 2: Examples of Asymmetric Catalytic Reactions Employing Related Ligand Types
| Reaction Type | Catalyst System Example | Ligand Type | Typical Outcome |
| Asymmetric Hydrogenation | [Rh(L)COD]BF₄ | P-Chiral Phosphine | High yields and enantioselectivity (>95% ee) for C=C bond reduction. nih.govresearchgate.net |
| Asymmetric Allylic Alkylation | [Pd(L)allyl]Cl | Phosphine-Oxazoline (PHOX) | High enantioselectivity in the formation of C-C bonds. researchgate.net |
| Asymmetric Negishi Coupling | NiCl₂/L | Pyridine Bis(oxazoline) | High yields and enantioselectivity for allylic substitution. nih.gov |
| Asymmetric (3+2) Cycloaddition | Cu(OTf)₂/L | Diphenylamine Bis(oxazoline) | Formation of chiral heterocycles with high diastereo- and enantioselectivity. eventsair.com |
Construction of Functionalized Scaffolds from this compound
The title compound is a bifunctional scaffold, offering two distinct sites for chemical modification: the allylic amine portion and the bromophenyl ring. This duality allows for the stepwise or simultaneous construction of complex molecular frameworks.
The bromophenyl group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl substituents. researchgate.net
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or alkyl-arylamines.
Sonogashira Coupling: Reaction with terminal alkynes.
The allylic amine moiety can undergo a variety of transformations. The double bond can be subjected to hydrogenation, epoxidation, dihydroxylation, or ozonolysis. The amine group can be acylated, alkylated, sulfonated, or used to direct reactions on adjacent positions. This wide range of possible transformations allows for the generation of a diverse library of chiral compounds from a single, readily accessible starting material.
The Strategic Role of this compound in Complex Synthesis Remains Undocumented in Publicly Available Research
The investigation sought to uncover detailed research findings, including reaction schemes and data tables, that would illustrate the utility of this specific chiral amine in the construction of more elaborate chemical architectures. However, the search yielded information on related but distinct compounds, such as the synthesis of other chiral amines or the use of similar bromophenyl-containing molecules in various reactions. General methodologies for the synthesis of chiral amines and the use of chiral auxiliaries were also found, but none that specifically employed This compound as a starting material for a multi-step process.
Consequently, the requested detailed analysis, including data on reaction conditions, yields, and stereochemical outcomes for its use as a precursor, cannot be provided at this time due to the absence of published research on this specific topic. The potential of This compound as a strategic chiral building block in multi-step synthesis remains an area open for future investigation.
Advanced Spectroscopic Characterization for Structural Elucidation and Stereochemical Assignment of 1r 1 4 Bromophenyl Prop 2 En 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For chiral compounds like (1R)-1-(4-bromophenyl)prop-2-en-1-amine, NMR is instrumental in confirming the carbon skeleton, the position of substituents, and the stereochemical configuration.
¹H NMR and ¹³C NMR Chemical Shift Analysis
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, methine, and amine protons. The aromatic protons on the 4-bromophenyl ring typically appear as two doublets in the downfield region (around δ 7.0-7.5 ppm) due to the symmetry of the para-substitution. chemicalbook.com The vinylic protons of the prop-2-en-1-yl group will exhibit complex splitting patterns (doublet of doublets) in the δ 5.0-6.0 ppm range, with characteristic cis and trans coupling constants. The methine proton (H-1), being adjacent to both the aromatic ring and the nitrogen atom, is anticipated to resonate as a multiplet further downfield than a simple alkyl proton. The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.org
In the ¹³C NMR spectrum, the carbon atoms of the 4-bromophenyl ring will produce signals in the aromatic region (δ 120-145 ppm). The carbon atom bonded to the bromine (C-4') is expected to be found around δ 121 ppm, while the ipso-carbon (C-1') would be further downfield. chemicalbook.com The carbons of the allyl group will appear in the olefinic region (C-2 and C-3) and the aliphatic region (C-1). Due to the electronegativity of the attached nitrogen atom, the C-1 carbon signal will be shifted downfield compared to a standard alkane carbon. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | ~4.5 - 5.0 (m) | ~55 - 60 |
| C2 | ~5.8 - 6.2 (ddd) | ~135 - 140 |
| C3 | ~5.1 - 5.4 (m) | ~115 - 120 |
| NH₂ | ~1.5 - 3.0 (br s) | - |
| C1' | - | ~140 - 145 |
| C2'/C6' | ~7.2 - 7.4 (d) | ~128 - 130 |
| C3'/C5' | ~7.4 - 7.6 (d) | ~131 - 133 |
Note: Predicted values are based on data from analogous structures. Actual shifts may vary based on solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and spatial relationships between atoms. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting the methine proton (H-1) to the vinylic protons (H-2 and H-3), confirming the allyl fragment's structure. It would also show correlations between the coupled aromatic protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). youtube.com This technique is invaluable for assigning the carbon signals based on the more easily assigned proton signals. For example, the proton signal at ~4.5 ppm would correlate with the C-1 carbon signal at ~58 ppm. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) couplings between protons and carbons. youtube.com This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include those from the methine proton (H-1) to the aromatic carbons (C-1', C-2', C-6') and to the vinylic carbon C-3, linking the main structural fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. This is particularly useful for confirming stereochemistry. For derivatives of the title compound, NOESY could reveal spatial proximity between specific protons, helping to define their relative orientation. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display several key absorption bands:
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. mdpi.com
Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹.
Alkenyl C-H Stretching: The =C-H stretching of the vinyl group is also expected just above 3000 cm⁻¹.
C=C Stretching: The stretching vibration for the alkenyl C=C bond typically appears around 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region. youtube.com
N-H Bending: The scissoring vibration of the primary amine group is found in the 1560-1640 cm⁻¹ range. mdpi.com
C-N Stretching: This vibration for aromatic amines occurs in the 1250-1360 cm⁻¹ region.
C-Br Stretching: The vibration for the carbon-bromine bond is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.
Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Amine (R-NH₂) | N-H Bend (scissoring) | 1560 - 1640 |
| Alkene (C=CH₂) | =C-H Stretch | 3010 - 3095 |
| Alkene (C=CH₂) | C=C Stretch | 1640 - 1680 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch (in-ring) | 1450 - 1600 |
| Aromatic Ring | C-H Out-of-plane bend (p-subst.) | 800 - 860 |
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as C=C and C-C backbone vibrations.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, the mass spectrum would show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. youtube.comaps.org This isotopic signature is a clear indicator of a monobrominated compound. nih.gov
The fragmentation of the molecular ion would likely proceed through several key pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. youtube.com This could result in the loss of an allyl radical (•CH₂CH=CH₂) to form a stable benzylic iminium ion.
Loss of Bromine: Fragmentation may involve the loss of a bromine radical (•Br) or HBr from the molecular ion.
Tropylium Ion Formation: Rearrangement of the bromophenylmethyl fragment could lead to the formation of a bromotropylium ion, a common feature in the mass spectra of benzyl (B1604629) derivatives.
Expected Major Fragments in the Mass Spectrum
| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Possible Fragment Identity |
|---|---|---|
| 211 | 213 | [C₉H₁₀BrN]⁺ (Molecular Ion) |
| 170 | 172 | [C₈H₇Br]⁺ (Loss of •CH₂NH) |
| 132 | 132 | [C₉H₁₀N]⁺ (Loss of •Br) |
Chiral Chromatography and Polarimetry for Enantiomeric Excess Determination
Since this compound is a chiral molecule, methods to determine its enantiomeric purity are crucial.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. By integrating the area of these peaks, the enantiomeric excess (e.e.) can be precisely calculated.
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. A pure sample of a single enantiomer will rotate the light by a specific amount, known as the specific rotation [α]. The (1R) enantiomer will rotate light in one direction, while its (1S) counterpart will rotate it by an equal magnitude in the opposite direction. Measuring the observed rotation of a sample allows for the calculation of its enantiomeric purity, although this method is generally less precise than chiral chromatography.
X-ray Crystallography for Absolute Stereochemical Assignment of this compound or its Crystalline Derivatives
While NMR and polarimetry can provide strong evidence for the relative and absolute configuration, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. researchgate.net
To perform this analysis, a suitable single crystal of the compound must be grown. If the parent amine does not crystallize well, a crystalline derivative, such as a salt (e.g., hydrochloride, tartrate, or mandelate), can be prepared. researchgate.net The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise 3D electron density map of the molecule within the crystal lattice.
For a compound containing a heavy atom like bromine, anomalous dispersion effects can be used to determine the absolute configuration (i.e., distinguishing the (R) from the (S) enantiomer) without the need for a chiral reference. nih.gov The resulting crystallographic data provides exact bond lengths, bond angles, and the absolute spatial arrangement of all atoms, serving as the ultimate proof of structure and stereochemistry. nih.gov
Advanced Derivatives and Analogues of 1r 1 4 Bromophenyl Prop 2 En 1 Amine: Synthesis and Research Perspectives
Synthesis of Analogues with Modified Aromatic Moieties (e.g., Different Halogenation Patterns or Substituents)
Modification of the 4-bromophenyl ring is a key strategy to modulate the electronic and steric properties of the parent compound. Various synthetic methods allow for the introduction of different halogenation patterns or a wide range of other substituents.
A prevalent method for aromatic modification is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of the aryl bromide with various arylboronic acids. For instance, imine derivatives related to the target compound, such as N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, have been successfully coupled with a variety of arylboronic acids bearing both electron-donating and electron-withdrawing groups. researchgate.netnih.gov This approach has been used to synthesize libraries of compounds with bi-aryl structures, demonstrating its tolerance for a wide range of functional groups. researchgate.netnih.gov
One-pot, three-component synthesis approaches have also been developed to create complex heterocyclic structures from precursors analogous to (1R)-1-(4-bromophenyl)prop-2-en-1-amine. For example, substituted 1-(2-aminophenyl)-3-arylprop-2-en-1-ones (2'-aminochalcones) can be reacted with aromatic aldehydes and ammonium (B1175870) acetate. nih.govresearchgate.net Research has shown that 2'-aminochalcones with electron-withdrawing substituents on the styryl fragment, such as para-bromo, para-chloro, or para-trifluoromethyl groups, successfully undergo these transformations to yield the corresponding quinazoline (B50416) derivatives. nih.gov Interestingly, the trifluoromethyl-substituted precursor gave a better yield (84%) compared to its halogen-substituted counterparts (77%). nih.gov
The table below summarizes the synthesis of various analogues with modified aromatic moieties, based on chalcone (B49325) and imine precursors.
| Precursor Type | Aromatic Modification | Synthetic Method | Key Findings | Reference(s) |
| 2'-Aminochalcone | p-Cl, p-Br, p-CF3, di-Cl | One-pot, three-component cyclocondensation | Trifluoromethyl group led to higher yields than halogen substituents. | nih.gov |
| Imine | Coupling with various arylboronic acids | Suzuki Cross-Coupling | Tolerates a wide range of functional groups; yields of 58-72%. | nih.gov |
| Chalcone | Furan-2-carbaldehyde instead of benzaldehyde | Solvent-free aldol (B89426) condensation | A user-friendly, solvent-free protocol for chalcone synthesis. | nih.gov |
| Chalcone | Thiophene (B33073) instead of phenyl ring | Aldol condensation in ethanol | The enone fragment, thiophene, and benzene (B151609) rings are each planar. | researchgate.net |
These synthetic strategies highlight the versatility of the core structure, enabling the exploration of a broad chemical space by altering the substitution pattern on the aromatic ring.
Synthesis of Derivatives with Altered Alkenyl Functionality (e.g., Alkynes, Saturated Alkyl Chains)
Modifying the prop-2-en-1-yl (allyl) group of the parent compound to other functionalities, such as alkynes (propargyl) or saturated alkyl chains (propyl), significantly alters the molecule's geometry and reactivity.
Alkyne Analogues (Propargylamines) The corresponding alkyne derivative, 1-(4-bromophenyl)prop-2-yn-1-amine, is a known compound. uni.lu The synthesis of such homopropargylic amines can be achieved through various methods, often involving the reaction of an imine with a propargylating agent. mdpi.com A highly diastereoselective method involves the propargylation of N-tert-butylsulfinylimines with allenylzinc bromides. mdpi.com This reaction proceeds with high conversion and yields the desired homopropargylic amines as single isomers. mdpi.com Another approach uses propargyl borolanes in a zinc-catalyzed diastereoselective propargylation of the same sulfinyl imines. mdpi.com
Saturated Alkyl Chain Analogues The fully saturated analogue, 1-(4-bromophenyl)propan-1-amine, is also a documented chemical entity. nih.gov The synthesis of such compounds can be achieved through the reduction of the corresponding imine or enamine. A common method involves catalytic hydrogenation. For example, a related synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine involves the hydrogenation of an imine compound over a Pt/C catalyst. google.com This method highlights a pathway to reduce the C=N bond and can be adapted for the reduction of the C=C bond in the allyl group. Reductive amination of a ketone, such as 1-(4-bromophenyl)propan-1-one, with an amine source is another viable route.
The table below outlines key derivatives with altered alkenyl functionality.
| Derivative Name | Functionality | CAS Number | Synthetic Precursor (Example) | Reference(s) |
| 1-(4-bromophenyl)prop-2-yn-1-amine | Alkyne (Propargyl) | 145874624 (for HCl salt) | N-tert-butylsulfinylimine of 4-bromobenzaldehyde (B125591) | uni.lumdpi.com |
| 1-(4-bromophenyl)propan-1-amine | Saturated Alkyl (Propyl) | 74877-09-1 | 1-(4-bromophenyl)propan-1-one | nih.gov |
| (E)-1-(4-Bromophenyl)but-2-en-1-one | Extended Alkene | Not specified | Not specified | nih.gov |
These transformations from an alkene to an alkyne or a saturated chain provide access to compounds with different conformational flexibility and electronic properties, which is crucial for comparative studies.
N-Substituted Derivatives of this compound
The primary amine group of this compound is a key site for derivatization, allowing for the synthesis of N-alkyl, N-acyl, and other substituted analogues.
N-Alkylation Reductive amination is a powerful method for N-alkylation. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine or enamine in situ, which is then reduced to the corresponding secondary or tertiary amine. A procedure for the reductive amination of heterocyclic amines with various aldehydes using triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) has been shown to be fast, clean, and high-yielding. researchgate.net This method can be applied to the title compound. Another example is the synthesis of N-(4-bromophenyl)-N-(2-adamantyl)amine from para-bromaniline and adamantanone, which proceeds via reductive amination. google.com
N-Acylation N-acylation involves the reaction of the amine with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an amide. A general procedure for direct amide formation involves the condensation of an amine with a carboxylic acid, often facilitated by a base like sodium hydroxide (B78521) and heat. researchgate.net For example, N-(4-bromophenyl)-1-naphthamide was synthesized by condensing 4-bromoaniline (B143363) with naphthoyl chloride in the presence of triethylamine (B128534) (Et3N). researchgate.net
The table below lists examples of synthetic methods for N-substitution on related aniline (B41778) structures.
| Substitution Type | Reagents | Method | Product Type | Reference(s) |
| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., Et3SiH) | Reductive Amination | Secondary/Tertiary Amine | researchgate.net |
| N-Alkylation | Adamantanone, Carbon Monoxide, Catalyst | Catalytic Reductive Amination | N-(2-adamantyl)amine | google.com |
| N-Acylation | Carboxylic Acid, NaOH | Direct Condensation | Amide | researchgate.net |
| N-Acylation | Acyl Chloride (e.g., Naphthoyl chloride), Et3N | Acylation | Amide | researchgate.net |
These N-substitution reactions expand the structural diversity of the core molecule, enabling the fine-tuning of its chemical properties.
Stereochemical Control in the Synthesis of Derivatives
Controlling the stereochemistry at the C1 position is critical for producing enantiomerically pure derivatives. The use of chiral auxiliaries is a well-established strategy to achieve high diastereoselectivity.
One of the most effective methods employs Ellman's chiral sulfinimine chemistry. An efficient three-step synthesis of the related compound (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride was developed starting from 4-bromobenzaldehyde. researchgate.net The key step is the highly diastereoselective addition of a nucleophile (in this case, a trifluoromethyl group from the Rupert-Prakash reagent) to a chiral N-sulfinylimine derived from the aldehyde. researchgate.net The chiral auxiliary directs the approach of the nucleophile, leading to the formation of the desired diastereomer in high purity. The auxiliary can then be easily cleaved under acidic conditions to yield the chiral amine. researchgate.net
Similarly, the diastereoselective synthesis of homopropargylic amines has been achieved via the propargylation of N-tert-butylsulfinylimines. mdpi.com This demonstrates the broad applicability of the sulfinimine strategy for controlling stereochemistry during the formation of C-C bonds adjacent to the amine-bearing carbon.
Another strategy involves using a chiral amine as an auxiliary. A patented method describes the synthesis of a chiral amine intermediate by reacting p-methoxyphenylacetone with (R)-α-methylphenethylamine as a chiral auxiliary. google.com The resulting imine is then hydrogenated, with the chiral auxiliary directing the facial selectivity of the reduction, to produce the desired chiral amine intermediate with good stereoselectivity. google.com
More advanced techniques like asymmetric allylic substitution, which combines transition-metal catalysis and organocatalysis, have been used to synthesize axially chiral N-vinylquinazolinones, showcasing sophisticated methods for stereocontrol in related systems. nih.gov
| Method | Chiral Reagent/Auxiliary | Key Transformation | Stereochemical Outcome | Reference(s) |
| Chiral Sulfinimine Chemistry | Ellman's Auxiliary | Nucleophilic addition to C=N bond | High diastereoselectivity | mdpi.comresearchgate.net |
| Chiral Amine Auxiliary | (R)-α-methylphenethylamine | Catalytic hydrogenation of C=N bond | Good stereoselectivity | google.com |
| Asymmetric Catalysis | Transition-metal and Organocatalyst | Allylic Substitution-Isomerization | High enantioselectivity | nih.gov |
These methods are fundamental for producing specific stereoisomers of advanced derivatives, which is often crucial for their intended applications.
Comparative Reactivity Studies of this compound Analogues
Comparative studies on the reactivity of analogues are essential for understanding structure-activity relationships (SAR). These studies often involve synthesizing a series of compounds with systematic structural variations and evaluating their properties.
Computational methods, such as Density Functional Theory (DFT), provide powerful tools for comparing the reactivity of different analogues. DFT studies have been performed on series of synthesized imine derivatives to analyze their frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MESP). nih.govmdpi.com These calculations help to explore the reactivity and identify the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for observed reactivity patterns. nih.govmdpi.com For example, in a series of substituted imines, the presence of different groups (e.g., a 2,3-dichlorophenyl moiety versus a thiophene ring) was shown to alter the electron density distribution across the molecule, influencing its electrophilicity. mdpi.com
Experimental SAR studies on related compounds also offer valuable insights. In a study of ketamine ester analogues, the position of substituents on the aromatic ring significantly influenced activity. mdpi.com It was found that 2- and 3-substituted compounds were generally more active than the corresponding 4-substituted compounds. mdpi.com Another study on inhibitors of human equilibrative nucleoside transporters (ENTs) found that changing an N-naphthalene moiety to a substituted benzene ring drastically altered the inhibitory activity and selectivity. frontiersin.org For instance, replacing naphthalene (B1677914) with an unsubstituted benzene ring abolished activity against the ENT1 transporter, but adding a substituent back onto the meta or para position of the benzene ring could restore this activity. frontiersin.org
These comparative studies, both computational and experimental, are crucial for rationally designing new derivatives with desired reactivity and biological profiles. By systematically modifying the structure—altering the aromatic substituents, the alkenyl chain, or the N-substituents—researchers can map out the structural requirements for specific interactions and chemical behaviors.
Future Directions and Emerging Research Avenues for 1r 1 4 Bromophenyl Prop 2 En 1 Amine
Integration of (1R)-1-(4-bromophenyl)prop-2-en-1-amine into Novel Catalytic Cycles
The structural features of this compound make it a prime candidate for integration into new catalytic processes. Chiral amines are foundational to the synthesis of a vast array of high-value molecules, including over 40% of commercial pharmaceuticals. nih.gov The development of new catalytic methodologies often relies on the design of novel chiral ligands to control the stereochemical outcome of a reaction.
The primary amine of this compound can serve as a coordination site for a metal center, while the adjacent stereocenter can induce chirality in the catalytic pocket. Furthermore, the vinyl and bromophenyl groups offer sites for modification, allowing for the tuning of the ligand's steric and electronic properties. For instance, the bromophenyl group can be elaborated through cross-coupling reactions to introduce additional coordinating groups, creating bidentate or tridentate ligands. Such ligands are crucial in asymmetric catalysis, including hydrogenation, hydroamination, and carbon-carbon bond-forming reactions. acs.org
Future research could focus on using this amine as a precursor to new chiral phosphine (B1218219), N-heterocyclic carbene (NHC), or P,N,N-ligands. acs.orgacs.org For example, reaction of the amine with chlorophosphines could yield aminophosphine (B1255530) ligands, while condensation with appropriate carbonyl compounds could lead to chiral imine-based ligands. These new catalytic systems could then be applied to challenging asymmetric transformations. The inherent chirality of the starting amine would be instrumental in achieving high levels of enantioselectivity in these novel catalytic cycles.
Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. The future development of this compound will likely be guided by these principles, both in its synthesis and its subsequent applications.
Current methods for synthesizing chiral amines often involve multi-step sequences with stoichiometric reagents, which can generate significant waste. rsc.org Future research will likely focus on developing more atom-economical and environmentally benign routes to this compound. One promising avenue is the use of biocatalysis. nih.gov Amine transaminases, for example, are enzymes that can synthesize chiral amines from prochiral ketones with high enantioselectivity, using an amino donor in aqueous media under mild conditions. acs.orgsemanticscholar.org The development of an engineered amine transaminase with activity towards 4-bromoacetophenone or a related precursor could provide a highly efficient and green synthesis of the target molecule.
Another green approach is the use of asymmetric hydrogenation of a corresponding enamine or imine precursor. acs.org This method is highly atom-economical, often proceeding with high turnover numbers and producing minimal waste. acs.org The development of a suitable catalyst for the asymmetric hydrogenation of a precursor to this compound would be a significant step towards a more sustainable manufacturing process.
In terms of utilization, employing this compound or its derivatives as catalysts in green solvents, or immobilizing them on solid supports for easy recovery and reuse, would further enhance the sustainability of processes that rely on this chiral building block.
Development of Advanced Functional Materials Utilizing the this compound Scaffold
The unique combination of functional groups in this compound suggests its potential as a monomer or functional additive in the creation of advanced materials. The vinyl group can participate in polymerization reactions, allowing for the incorporation of the chiral amine and bromophenyl moieties into a polymer backbone.
The presence of the bromophenyl group is of particular interest for materials science. Brominated compounds are known for their flame-retardant properties. Incorporating the this compound scaffold into polymers could therefore lead to materials with enhanced fire resistance. Furthermore, the bromine atom can serve as a reactive handle for post-polymerization modification, allowing for the grafting of other functional groups onto the material.
The chiral nature of the amine could be exploited to create materials with specific optical properties, such as chiroptical switches or materials for chiral recognition and separation. For example, a polymer containing this scaffold could be used as a stationary phase in chromatography for the separation of enantiomers. The amine group itself can also influence the material's properties, for instance, by providing sites for hydrogen bonding, which can affect the polymer's morphology and mechanical properties. Research in this area would involve the synthesis and characterization of polymers derived from this compound and the investigation of their physical and functional properties.
| Potential Material Application | Key Functional Group | Resulting Property |
| Flame-Retardant Polymers | Bromophenyl Group | Enhanced fire resistance. |
| Chiral Stationary Phases | (1R)-chiral amine | Enantioselective separation capabilities. |
| Optically Active Materials | Chiral Scaffold | Chiroptical properties for sensors or displays. |
| Functionalizable Polymers | Bromophenyl Group | Site for post-polymerization modification. |
Machine Learning and AI Applications in Predicting Reactivity and Designing Transformations for this compound
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. nih.gov These tools can be particularly powerful in the context of a molecule like this compound, where a vast chemical space of potential reactions and derivatives can be explored.
One key application of ML is the prediction of reaction outcomes. rsc.org By training models on large datasets of chemical reactions, it is possible to predict the likely products, yields, and even enantioselectivities of new transformations. rsc.orgresearchgate.net For this compound, ML models could be used to predict its reactivity in various catalytic cycles or derivatization reactions, saving significant experimental time and resources. For instance, a model could predict the optimal ligand and reaction conditions for a specific cross-coupling reaction at the bromophenyl group.
Furthermore, generative AI models can be used to design novel transformations or even new chiral ligands based on the this compound scaffold. researchgate.net By defining a set of desired properties, such as high catalytic activity and selectivity, a generative model could propose new molecular structures that are likely to meet these criteria. These in silico-designed molecules can then be synthesized and tested in the laboratory. The use of transfer learning, where a model is pre-trained on a large dataset of general chemical knowledge and then fine-tuned on a smaller, more specific dataset, is a promising strategy for applications in catalysis where experimental data may be limited. nih.govrsc.org
| AI/ML Application | Description | Potential Impact on Research |
| Reactivity Prediction | Predicting the outcome of reactions involving the amine, vinyl, or bromophenyl groups. | Accelerates the discovery of new reactions and optimizes reaction conditions. |
| Enantioselectivity Prediction | Forecasting the stereochemical outcome of asymmetric reactions using catalysts derived from the compound. chemistryworld.com | Guides the design of more effective chiral catalysts. |
| Generative Ligand Design | Proposing novel chiral ligand structures based on the scaffold for specific catalytic applications. researchgate.net | Expands the toolbox of available chiral ligands for asymmetric synthesis. |
| Transformation Design | Identifying novel synthetic routes to high-value derivatives of the compound. | Uncovers new and potentially more efficient synthetic pathways. |
Potential for Derivatization into High-Value Chiral Scaffolds for Specialized Research Applications
The true potential of this compound lies in its versatility as a chiral building block. The presence of three distinct functional groups—a primary amine, a vinyl group, and an aryl bromide—provides a rich platform for derivatization into a wide array of high-value chiral scaffolds. nih.gov Chiral allylic amines are recognized as crucial intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. acs.orgumn.edu
The primary amine can be readily acylated, alkylated, or used in the formation of imines and sulfonamides. The vinyl group is amenable to a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, and metathesis. The bromophenyl group is a classic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
The combination of these reactions allows for the systematic exploration of the chemical space around this chiral core. For example, a Suzuki coupling at the bromide followed by an oxidation of the vinyl group and acylation of the amine would lead to a highly functionalized, poly-substituted chiral molecule. These derivatives could find applications as new pharmaceutical intermediates, molecular probes, or specialized ligands for catalysis. The ability to stereoselectively elaborate the molecule at multiple positions makes this compound a powerful tool for the construction of complex chiral architectures.
| Functional Group | Potential Derivatization Reaction | Resulting Structure/Function |
| Primary Amine | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines, Functionalized Side Chains |
| Vinyl Group | Epoxidation, Dihydroxylation, Hydrogenation | Chiral Epoxides, Diols, Saturated Alkyl Chains |
| Vinyl Group | Olefin Metathesis | More complex alkene structures, macrocycles |
| Bromophenyl Group | Suzuki Coupling | Biaryl structures, introduction of new aryl or alkyl groups |
| Bromophenyl Group | Heck Coupling | Stilbene-like structures, extension of conjugation |
| Bromophenyl Group | Sonogashira Coupling | Aryl alkynes, rigid linear scaffolds |
| Bromophenyl Group | Buchwald-Hartwig Amination | Di- or tri-arylamines, introduction of new nitrogen substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
